molecular formula C14H18O4 B14831170 4-Tert-butoxy-2-cyclopropoxybenzoic acid

4-Tert-butoxy-2-cyclopropoxybenzoic acid

Katalognummer: B14831170
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: TVZSNHMCCOOERQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butoxy-2-cyclopropoxybenzoic acid is an organic compound characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-cyclopropoxybenzoic acid typically involves the following steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene or other suitable aromatic precursors.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and an appropriate leaving group.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, often using diazomethane or other cyclopropanating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butoxy-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid core can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Tert-butoxy-2-cyclopropoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Tert-butoxy-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups may influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Tert-butylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Cyclopropoxybenzoic acid: Lacks the tert-butoxy group, affecting its solubility and reactivity.

    4-Tert-butoxybenzoic acid: Lacks the cyclopropoxy group, influencing its overall chemical properties.

Uniqueness

4-Tert-butoxy-2-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-10-6-7-11(13(15)16)12(8-10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,15,16)

InChI-Schlüssel

TVZSNHMCCOOERQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=C(C=C1)C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.